molecular formula C19H28N2O6 B556995 IN2-(benzyloxycarbonyl)-N6-(tert-butoxycarbonyl)-L-lysine CAS No. 2389-60-8

IN2-(benzyloxycarbonyl)-N6-(tert-butoxycarbonyl)-L-lysine

Cat. No.: B556995
CAS No.: 2389-60-8
M. Wt: 380.4 g/mol
InChI Key: DYSBKEOCHROEGX-HNNXBMFYSA-N
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Description

IN2-(benzyloxycarbonyl)-N6-(tert-butoxycarbonyl)-L-lysine, also known as this compound, is a useful research compound. Its molecular formula is C19H28N2O6 and its molecular weight is 380.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164047. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Z-Lys(Boc)-OH, also known as U46QW6RWL4 or IN2-(benzyloxycarbonyl)-N6-(tert-butoxycarbonyl)-L-lysine, is a modified amino acid that is primarily used in the synthesis of polypeptides . Its primary targets are the enzymes involved in peptide bond formation, such as those found in ribosomes or in the active sites of proteases .

Mode of Action

Z-Lys(Boc)-OH interacts with its targets by being incorporated into the growing peptide chain during protein synthesis . The presence of the Boc (tert-butoxycarbonyl) group protects the amino group of the lysine residue, preventing it from reacting prematurely during the synthesis process . Once the protein synthesis is complete, the Boc group can be removed to reveal the native lysine residue .

Biochemical Pathways

The incorporation of Z-Lys(Boc)-OH into a peptide chain can affect various biochemical pathways depending on the nature of the synthesized protein . For instance, if the synthesized protein is an enzyme, it could alter metabolic pathways. If it’s a signaling molecule, it could affect cell communication pathways .

Pharmacokinetics

As a synthetic amino acid, the pharmacokinetics of Z-Lys(Boc)-OH would largely depend on how it’s administered and the specific biochemical context in which it’s used . In general, amino acids are well-absorbed in the gastrointestinal tract and widely distributed throughout the body . The presence of the boc group may influence its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The primary result of Z-Lys(Boc)-OH action is the synthesis of proteins with specific properties . By using Z-Lys(Boc)-OH, researchers can control the composition of the synthesized proteins, allowing for the creation of proteins with desired characteristics . The exact molecular and cellular effects would depend on the nature of the synthesized protein .

Action Environment

The action of Z-Lys(Boc)-OH can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of protein synthesis . Additionally, the presence of other reactive species in the environment could potentially interfere with the Boc-protected amino acid .

Biochemical Analysis

Biochemical Properties

Z-Lys(Boc)-OH has been found to be a substrate for the enzyme Lys-Gingipain . This enzyme is a major cysteine proteinase produced by the oral anaerobic bacterium Porphyromonas gingivalis, and has been implicated as a major pathogen in the development and progression of advanced adult periodontitis . The optimal pH for the enzyme’s activity with Z-Lys(Boc)-OH as a substrate was found to be around 8.0 .

Cellular Effects

Z-Lys(Boc)-OH has been used in the synthesis of star poly(L-lysine) (PLL) homo- and copolymers, which have shown excellent antimicrobial activity and improved biocompatibility . These polymers exhibited low minimum inhibitory concentration against both Gram-positive and Gram-negative bacteria, such as S. aureus and E. coli .

Molecular Mechanism

The molecular mechanism of Z-Lys(Boc)-OH involves its role as a substrate for specific enzymes. For instance, in the case of Lys-Gingipain, the enzyme cleaves the Z-Lys(Boc)-OH substrate, contributing to its proteolytic activity . This activity is believed to be a major virulence factor in the progression of periodontitis .

Temporal Effects in Laboratory Settings

It has been used in the rapid synthesis of star PLL homo- and copolymers within 50 minutes , indicating its stability and reactivity in these conditions.

Transport and Distribution

The presence of the hydrochloride salt enhances the compound’s solubility in certain solvents, making it more manageable for use in laboratory applications .

Properties

IUPAC Name

(2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O6/c1-19(2,3)27-17(24)20-12-8-7-11-15(16(22)23)21-18(25)26-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSBKEOCHROEGX-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30178589
Record name IN2-(benzyloxycarbonyl)-N6-(tert-butoxycarbonyl)-L-lysine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2389-60-8
Record name N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2389-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-alpha-Benzyloxycarbonyl-N-epsilon-tert-butoxycarbonyl-L-lysine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IN2-(benzyloxycarbonyl)-N6-(tert-butoxycarbonyl)-L-lysine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IN2-(benzyloxycarbonyl)-N6-(tert-butoxycarbonyl)-L-lysine
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Record name N-α-Benzyloxycarbonyl-N-ε-tert-butoxycarbonyl-L-lysine
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Q & A

Q1: Why is Z-Lys(Boc)-OH important in peptide synthesis?

A1: Z-Lys(Boc)-OH is a protected form of the amino acid lysine. This means specific chemical groups within lysine are temporarily blocked. This is crucial in peptide synthesis because it allows for the controlled, step-by-step addition of amino acids in a desired sequence. The benzyloxycarbonyl (Z) and tert-butoxycarbonyl (Boc) groups specifically protect the alpha-amino and epsilon-amino groups of lysine, respectively. These protecting groups can be removed selectively under specific conditions, allowing for further chemical reactions at those sites [, , ].

Q2: What are the challenges associated with synthesizing Z-Lys(Boc)-OH?

A2: Previous methods for synthesizing Z-Lys(Boc)-OH often resulted in low and inconsistent yields []. Researchers have reported difficulties in achieving reproducible results using existing protocols. Additionally, some methods employed hazardous reagents, raising safety concerns []. This necessitates the development of improved synthetic routes that are efficient, reliable, and utilize less hazardous reagents.

Q3: Are there any improved methods for synthesizing Z-Lys(Boc)-OH?

A3: Yes, researchers have developed improved synthetic strategies for Z-Lys(Boc)-OH. One approach involves a multistep process that begins with protecting the alpha-amino and carboxy groups of lysine with 9-BBN. Subsequently, the epsilon-amino group is protected with (Boc)2O, followed by orthogonal protection with the Z group. This method has shown promising results, achieving overall yields of 78% []. These improvements address the limitations of previous methods, offering a more efficient and reliable approach to obtaining this valuable compound.

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